molecular formula C15H13BrO3 B2878940 5-Bromo-2-(phenethyloxy)benzoic acid CAS No. 887029-41-6

5-Bromo-2-(phenethyloxy)benzoic acid

Cat. No. B2878940
CAS RN: 887029-41-6
M. Wt: 321.17
InChI Key: QKYUPLPJCKWDTB-UHFFFAOYSA-N
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Description

5-Bromo-2-(phenethyloxy)benzoic acid, also known as BPEBA, is a chemical compound that belongs to the class of benzoic acids. It has a CAS Number of 887029-41-6 . The molecular weight of this compound is 321.17 and its molecular formula is C15H13BrO3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13BrO3/c16-12-6-7-14 (13 (10-12)15 (17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2, (H,17,18) and the InChI key is QKYUPLPJCKWDTB-UHFFFAOYSA-N . The SMILES structure is C1=CC=C (C=C1)CCOC2=C (C=C (C=C2)Br)C (=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 321.17 and its molecular formula of C15H13BrO3 .

Scientific Research Applications

Synthesis and Industrial Scale-Up

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for synthesizing a family of SGLT2 inhibitors used in diabetes therapy, showcases the industrial application of closely related bromobenzoic acids. Utilizing dimethyl terephthalate as a starting material, a scalable, cost-effective process was developed, underlining the compound's significance in pharmaceutical manufacturing (Zhang et al., 2022).

Biological Activity and Metal Complex Formation

The study on the synthesis of a cadmium (II) complex derived from a similar bromobenzoic acid compound demonstrates its role in forming metal complexes with potential antibacterial and antifungal activities. This highlights the compound's applicability in developing new antimicrobial agents (Jaber, Kyhoiesh, & Jawad, 2021).

Halogen Bonding in Crystal Engineering

Investigation into the crystal structure of derivatives of bromobenzoic acid reveals the importance of halogen bonding, specifically Br…Br interactions, in the design and development of new molecular materials. This study contributes to our understanding of molecular interactions in solid-state chemistry (Raffo et al., 2016).

Antimicrobial Properties

Research on thioureides derived from chlorophenoxymethyl-benzoic acid, a structurally similar compound, underscores the antimicrobial potential of bromobenzoic acid derivatives. These findings suggest their application in developing new antimicrobial therapies, particularly against multidrug-resistant strains (Limban et al., 2008).

Halogenation Reactions in Organic Synthesis

The use of N-halosuccinimide and acidic catalysts for the halogenation of polyalkylbenzenes, including derivatives of bromobenzoic acid, illustrates the compound's utility in synthetic organic chemistry. This method provides a pathway for the selective halogenation of aromatic compounds, useful in various chemical synthesis applications (Bovonsombat & Mcnelis, 1993).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-(phenethyloxy)benzoic acid is not mentioned, it is noted that it is used in biochemical research, particularly in proteomics research .

Safety and Hazards

The safety information available indicates that 5-Bromo-2-(phenethyloxy)benzoic acid may be an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-bromo-2-(2-phenylethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYUPLPJCKWDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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